molecular formula C14H13ClN2O2 B14697761 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- CAS No. 21484-54-8

3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)-

Cat. No.: B14697761
CAS No.: 21484-54-8
M. Wt: 276.72 g/mol
InChI Key: XWEWKRMDHSSBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 This compound is known for its unique structure, which includes a cyclopentapyrazole ring and a p-chlorophenyl group

Preparation Methods

The synthesis of 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- stands out due to its unique structural features and reactivity. Similar compounds include other cyclopentapyrazole derivatives and p-chlorophenyl-containing molecules. The uniqueness of this compound lies in its combination of these two structural motifs, which imparts distinct chemical and biological properties .

Properties

CAS No.

21484-54-8

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetic acid

InChI

InChI=1S/C14H13ClN2O2/c15-9-4-6-10(7-5-9)17-13-3-1-2-11(13)12(16-17)8-14(18)19/h4-7H,1-3,8H2,(H,18,19)

InChI Key

XWEWKRMDHSSBML-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2CC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.